A Comprehensive Technical Guide to the Structure of 3-Hydroxyhexadecanoic Acid
A Comprehensive Technical Guide to the Structure of 3-Hydroxyhexadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular structure, chemical properties, and biological significance of 3-Hydroxyhexadecanoic acid. The information is curated for professionals in research, science, and drug development to facilitate a deeper understanding and application of this multifaceted fatty acid.
Core Molecular Structure
3-Hydroxyhexadecanoic acid, also known as 3-hydroxypalmitic acid, is a long-chain saturated fatty acid.[1][2] Its fundamental structure consists of a sixteen-carbon backbone, characteristic of hexadecanoic acid (palmitic acid), with a hydroxyl (-OH) group substituted at the third carbon position (C3) and a carboxyl (-COOH) group at the first carbon (C1).[1][2] This substitution of a hydroxyl group is a key feature that imparts specific chemical and biological properties to the molecule.
The IUPAC name for this compound is 3-hydroxyhexadecanoic acid.[2] It is also commonly referred to by several synonyms, including β-hydroxyhexadecanoic acid and 3-hydroxypalmitic acid.[2][3]
Stereoisomerism
The presence of a hydroxyl group on the third carbon atom makes this carbon a chiral center. Consequently, 3-Hydroxyhexadecanoic acid exists as two distinct stereoisomers, or enantiomers:
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(R)-3-Hydroxyhexadecanoic acid: The 'R' configuration denotes a specific spatial arrangement of the atoms around the chiral center.[4][5] This enantiomer is of particular interest in biological systems.
-
(S)-3-Hydroxyhexadecanoic acid: The 'S' configuration is the mirror image of the (R)-enantiomer.
The racemic mixture, containing equal amounts of both enantiomers, is often designated as (DL)-3-Hydroxyhexadecanoic acid.[1][3] The specific stereochemistry of the molecule can significantly influence its biological activity and role in metabolic pathways.[5]
Physicochemical Properties
The physicochemical properties of 3-Hydroxyhexadecanoic acid are summarized in the table below. These properties are crucial for its handling, formulation, and application in experimental and developmental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₃₂O₃ | [1][2][3] |
| Molecular Weight | 272.42 g/mol | [2][3] |
| CAS Number | 2398-34-7 (for the racemic mixture) | [1][2][3] |
| 20595-04-4 (for the (R)-enantiomer) | [4][5] | |
| Appearance | White to off-white, waxy solid | [1][6] |
| Melting Point | 78-79 °C | [6] |
| Boiling Point | 405.0 ± 28.0 °C (Predicted) | [6] |
| Solubility | Soluble in DMF and DMSO (20 mg/ml), slightly soluble in ethanol (B145695) (2.5 mg/ml), and limited solubility in water. | [1][7] |
| pKa | 4.38 ± 0.10 (Predicted) | [6] |
Biological Significance and Roles
3-Hydroxyhexadecanoic acid is not merely a simple fatty acid; it plays several critical roles in various biological contexts:
-
Component of Endotoxins: 3-Hydroxy fatty acids, including 3-Hydroxyhexadecanoic acid, are integral components of Lipid A, the lipid portion of lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria.[7] As such, they are often used as chemical markers for the presence of endotoxins.[7]
-
Metabolic Intermediate: In humans, (R)-3-Hydroxyhexadecanoic acid is an intermediate in the biosynthesis of fatty acids.
-
Metabolic Disorders: The accumulation of long-chain 3-hydroxy fatty acids is associated with long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein deficiencies.[7][8] This accumulation can induce oxidative stress and lead to mitochondrial dysfunction.[7]
-
Quorum Sensing: In some bacteria, such as Ralstonia solanacearum, the methyl ester of 3-hydroxy palmitic acid acts as a quorum-sensing signal molecule, regulating genes involved in virulence.[7]
-
Anticancer Research: The conjugation of (R)-3-hydroxyalkanoic acids of varying chain lengths with peptides has been shown to enhance their anti-cancer activity, suggesting a potential application in drug development.[9]
Experimental Protocols: Synthesis
A common method for the synthesis of 3-Hydroxyhexadecanoic acid is the Reformatsky reaction .[10] This reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.
General Protocol for the Synthesis of 3-Hydroxyhexadecanoic acid via Reformatsky Reaction:
-
Reactant Preparation: The primary reactants are tetradecanal (B130844) and an ester of a haloacetic acid (e.g., ethyl bromoacetate).
-
Reaction Initiation: Activated zinc metal is added to the reactants in an appropriate solvent, typically an ether such as diethyl ether or tetrahydrofuran.
-
Organozinc Formation: The zinc reacts with the ethyl bromoacetate (B1195939) to form an organozinc intermediate, known as a Reformatsky enolate.
-
Nucleophilic Addition: This enolate then acts as a nucleophile, attacking the carbonyl carbon of tetradecanal.
-
Hydrolysis: The resulting complex is hydrolyzed, typically with a dilute acid, to yield the β-hydroxy ester.
-
Saponification: The ester is then saponified (hydrolyzed under basic conditions) to produce the sodium salt of 3-Hydroxyhexadecanoic acid.
-
Acidification: Finally, acidification of the salt yields the free 3-Hydroxyhexadecanoic acid.
-
Purification: The final product is purified, often by recrystallization from a suitable solvent like petroleum ether.[10]
Visualizations
Caption: General structure of 3-Hydroxyhexadecanoic acid.
Caption: Synthesis workflow via the Reformatsky reaction.
References
- 1. CAS 2398-34-7: 3-Hydroxyhexadecanoic acid | CymitQuimica [cymitquimica.com]
- 2. 3-Hydroxyhexadecanoic acid | C16H32O3 | CID 301590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. larodan.com [larodan.com]
- 4. larodan.com [larodan.com]
- 5. 3R-Hydroxypalmitic acid | C16H32O3 | CID 15569776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-HYDROXYHEXADECANOIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The chain length of biologically produced (R)-3-hydroxyalkanoic acid affects biological activity and structure of anti-cancer peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
